

In-Depth Technical Guide: 3-Bromo-5-methyl-2-propoxyphenylboronic Acid

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Compound of Interest

Compound Name: 3-Bromo-5-methyl-2-propoxyphenylboronic acid

Cat. No.: B1277975

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CAS Number: 870718-02-8

This technical guide provides a comprehensive overview of **3-Bromo-5-methyl-2-propoxyphenylboronic acid**, a key building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines a general synthesis protocol, and discusses its primary application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

3-Bromo-5-methyl-2-propoxyphenylboronic acid is a substituted arylboronic acid with the molecular formula $C_{10}H_{14}BBrO_3$ and a molecular weight of 272.93 g/mol. While specific experimental data for this compound is not extensively published, the following table summarizes its key physicochemical properties based on available information and estimations from structurally similar compounds.

Property	Value	Source/Comment
CAS Number	870718-02-8	
Molecular Formula	C10H14BBrO3	
Molecular Weight	272.93 g/mol	
Appearance	White to off-white solid	Typical for arylboronic acids
Purity	≥98%	Typical purity from commercial suppliers
Melting Point	Not available	Data not found in public literature
Boiling Point	Not available	Data not found in public literature
Solubility	Soluble in methanol, THF, and other polar organic solvents. Low solubility in water.	General solubility for arylboronic acids

Synthesis of Arylboronic Acids: A General Protocol

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-methyl-2-propoxyphenylboronic acid** is not readily available in peer-reviewed literature. However, a common and effective method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. Below is a representative protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme:

- Lithiation: 1,3-Dibromo-5-methyl-2-propoxybenzene + n-Butyllithium → 3-Bromo-5-methyl-2-propoxyphenyllithium
- Borylation: 3-Bromo-5-methyl-2-propoxyphenyllithium + Triisopropyl borate → Lithium diisopropoxy(3-bromo-5-methyl-2-propoxyphenyl)boronate

- Hydrolysis: Lithium diisopropoxy(3-bromo-5-methyl-2-propoxyphenyl)boronate + Aqueous Acid → **3-Bromo-5-methyl-2-propoxyphenylboronic acid**

Materials and Reagents:

- 1,3-Dibromo-5-methyl-2-propoxybenzene
- n-Butyllithium (in hexanes)
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (aqueous solution)
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Argon or Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

Experimental Procedure:

- Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
- Lithiation: Dissolve 1,3-Dibromo-5-methyl-2-propoxybenzene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.
- Borylation: To the freshly prepared organolithium solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- **Work-up and Purification:** Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. **3-Bromo-5-methyl-2-propoxyphenylboronic acid** serves as a versatile building block in this reaction to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.

General Suzuki-Miyaura Coupling Protocol:

Reaction Scheme:

3-Bromo-5-methyl-2-propoxyphenylboronic acid + Aryl Halide/Triflate --(Pd Catalyst, Base, Solvent)--> Substituted Biaryl

Materials and Reagents:

- **3-Bromo-5-methyl-2-propoxyphenylboronic acid**
- Aryl halide or triflate
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)
- Argon or Nitrogen gas

Experimental Procedure:

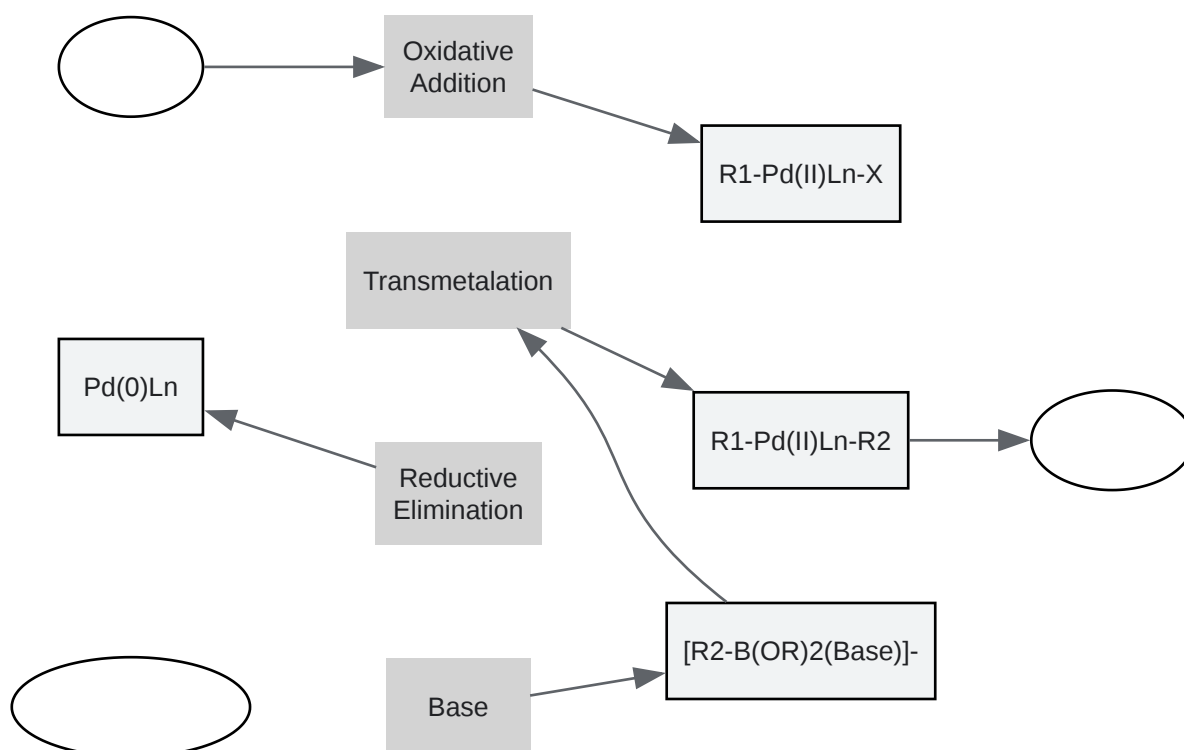
- **Setup:** In a reaction vessel, combine **3-Bromo-5-methyl-2-propoxyphenylboronic acid**, the aryl halide or triflate, and the base.
- **Degassing:** Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
- **Catalyst Addition:** Add the palladium catalyst to the reaction mixture.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, purify the crude product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activity or the involvement of **3-Bromo-5-methyl-2-propoxyphenylboronic acid** in any signaling pathways. While many substituted biaryl compounds synthesized using arylboronic acids have significant biological activities, the direct biological effects of this particular precursor molecule have not been reported. Researchers in drug discovery may use this compound as a fragment in the synthesis of larger molecules for screening in various biological assays.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

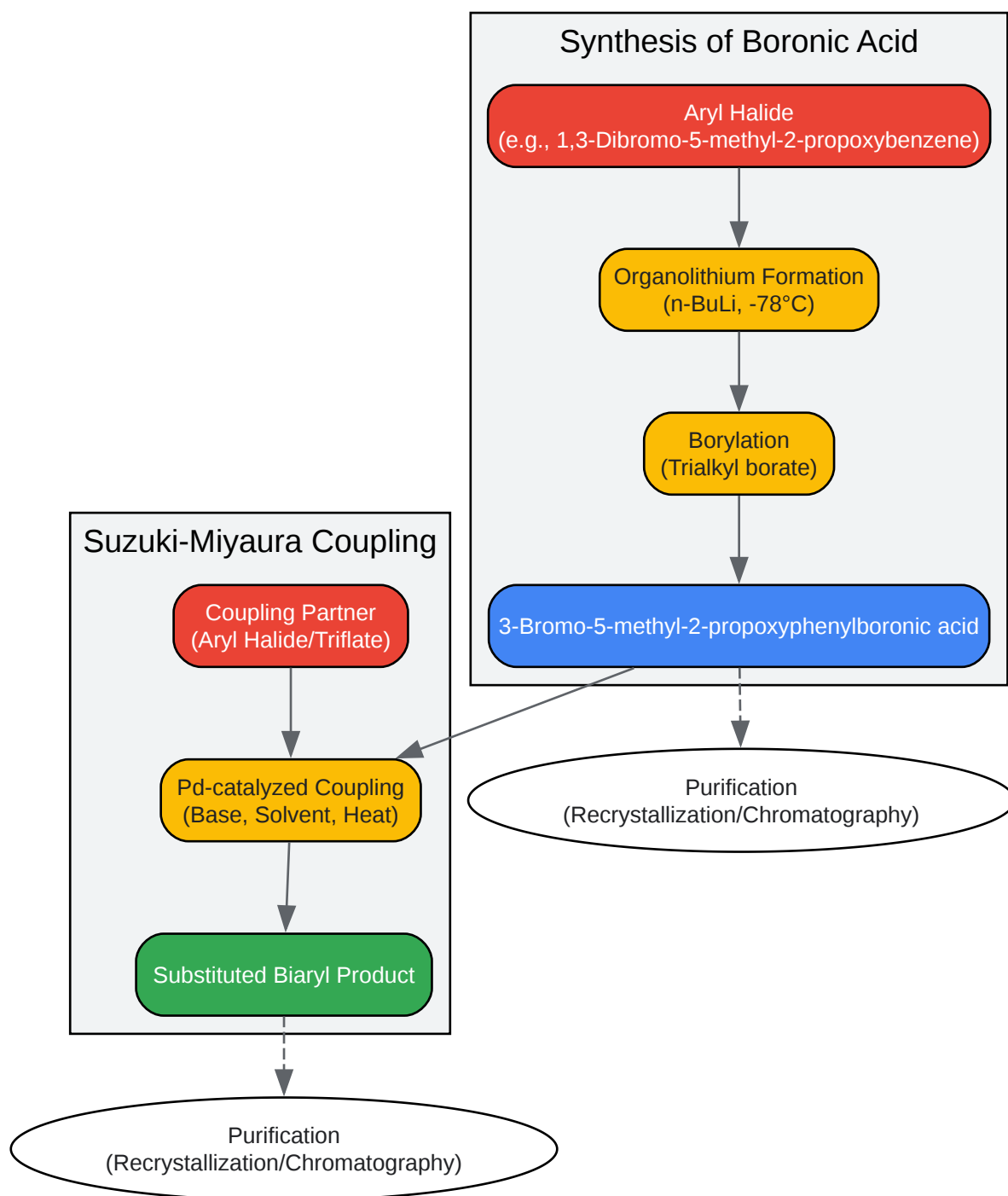


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Application

The logical flow from starting materials to the final coupled product is depicted in the following workflow diagram.



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Caption: Workflow for the synthesis and application of the title compound.

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